molecular formula C19H20F3N7 B6446835 3-(3,5-dimethyl-1H-pyrazol-1-yl)-6-{4-[3-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl}pyridazine CAS No. 2548995-57-7

3-(3,5-dimethyl-1H-pyrazol-1-yl)-6-{4-[3-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl}pyridazine

Cat. No.: B6446835
CAS No.: 2548995-57-7
M. Wt: 403.4 g/mol
InChI Key: FNNYHUUDUXGHMB-UHFFFAOYSA-N
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Description

The compound “3-(3,5-dimethyl-1H-pyrazol-1-yl)-6-{4-[3-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl}pyridazine” is a chemical compound that has been studied for its potential therapeutic applications . It has been found to have a very high affinity for αvβ6 integrin, a protein that plays a key role in cell adhesion .


Synthesis Analysis

The synthesis of this compound involves a diastereoselective route, via a rhodium-catalyzed asymmetric 1,4-addition of arylboronic acids in the presence of ®-BINAP to a crotonate ester . This process provides the (S) absolute configuration for the major product .


Molecular Structure Analysis

The molecular structure of this compound is complex, with multiple functional groups. The structure includes a pyrazole ring, a piperazine ring, and a pyridazine ring .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of this compound include the asymmetric 1,4-addition of arylboronic acids to a crotonate ester . This reaction is catalyzed by rhodium and results in the formation of the major product with the (S) absolute configuration .


Physical and Chemical Properties Analysis

The compound has a long dissociation half-life (7 h), very high solubility in saline at pH 7 (>71 mg/mL), and pharmacokinetic properties commensurate with inhaled dosing by nebulization .

Safety and Hazards

The safety and hazards associated with this compound are not fully known. As with any chemical compound, appropriate safety precautions should be taken when handling it. Further studies are needed to fully understand its safety profile .

Future Directions

The compound has been selected for further clinical investigation as a potential therapeutic agent for the treatment of idiopathic pulmonary fibrosis . Future research will likely focus on further elucidating its mechanism of action, optimizing its synthesis, and assessing its safety and efficacy in clinical trials .

Mechanism of Action

Target of Action

The primary target of this compound is Leishmania major pteridine reductase 1 (LmPTR1) . LmPTR1 is a key enzyme involved in the survival and proliferation of Leishmania parasites, making it a promising target for antileishmanial drugs .

Mode of Action

The compound interacts with its target, LmPTR1, by fitting into the active site of the enzyme . This interaction is characterized by a lower binding free energy, indicating a strong and favorable interaction . The binding of the compound to the enzyme likely inhibits its activity, thereby disrupting the survival and proliferation of the parasites .

Biochemical Pathways

The compound affects the biochemical pathway involving LmPTR1. By inhibiting the activity of this enzyme, the compound disrupts the metabolic processes necessary for the survival and proliferation of Leishmania parasites . The downstream effects of this disruption are likely detrimental to the parasites, leading to their eventual death .

Pharmacokinetics

Similar compounds have been shown to have high solubility, which could potentially enhance their bioavailability .

Result of Action

The result of the compound’s action is the inhibition of LmPTR1, leading to the disruption of essential metabolic processes in Leishmania parasites . This disruption likely results in the death of the parasites, thereby exerting an antileishmanial effect .

Action Environment

The action of the compound can be influenced by various environmental factors. For instance, the pH of the environment can affect the solubility and stability of the compound, thereby influencing its efficacy . Additionally, the presence of other substances in the environment, such as proteins or other drugs, could potentially interact with the compound and alter its action .

Properties

IUPAC Name

3-(3,5-dimethylpyrazol-1-yl)-6-[4-[3-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl]pyridazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20F3N7/c1-13-12-14(2)29(26-13)17-6-5-16(24-25-17)27-8-10-28(11-9-27)18-15(19(20,21)22)4-3-7-23-18/h3-7,12H,8-11H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FNNYHUUDUXGHMB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NN1C2=NN=C(C=C2)N3CCN(CC3)C4=C(C=CC=N4)C(F)(F)F)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20F3N7
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

403.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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